molecular formula C22H28N2O2 B6303506 (2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide CAS No. 1985677-47-1

(2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide

Cat. No. B6303506
CAS RN: 1985677-47-1
M. Wt: 352.5 g/mol
InChI Key: YFGNNGRTUCLXID-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide, also known as TMPPDA, is a synthetic compound that has recently been studied for its potential applications in the field of medicinal chemistry, with particular focus on its potential as a therapeutic agent. TMPPDA has a number of unique properties, such as its ability to bind to a variety of target molecules, and its low toxicity, that make it an attractive target for further research.

Scientific Research Applications

(2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide has been studied for its potential applications in the field of medicinal chemistry. In particular, it has been studied for its potential as a therapeutic agent, due to its ability to bind to a variety of target molecules. It has been found to be a potent inhibitor of the enzyme phospholipase A2, which has been linked to the development of inflammatory diseases such as asthma and rheumatoid arthritis. In addition, (2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in the regulation of inflammation.

Mechanism of Action

The mechanism of action of (2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide is not yet fully understood, however, it is thought to interact with target molecules in a number of ways. It has been found to bind to the active site of phospholipase A2, and to inhibit its activity. In addition, it has been found to interact with the active site of cyclooxygenase-2, and to inhibit its activity. It is also thought to interact with other proteins and enzymes, such as those involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide are not yet fully understood, however, it has been found to have a number of beneficial effects. It has been found to reduce inflammation, as well as to reduce the production of prostaglandins, which are involved in the regulation of inflammation. In addition, it has been found to reduce the production of cytokines, which are involved in the regulation of the immune system. Furthermore, it has been found to have antioxidant and anti-tumor properties.

Advantages and Limitations for Lab Experiments

The advantages of using (2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide in laboratory experiments include its low toxicity, its ability to bind to a variety of target molecules, and its ability to reduce inflammation. In addition, it is relatively easy to synthesize, and it is stable in a wide range of temperatures and pH levels. The main limitation of using (2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide in laboratory experiments is its relatively high cost, as it is a synthetic compound.

Future Directions

The potential future directions for research on (2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the field of medicinal chemistry. In addition, further research could be conducted on its potential as a therapeutic agent, as well as its potential to be used as an ingredient in pharmaceuticals. Further research could also be conducted on its potential to be used as a food additive, as well as its potential for use in cosmetics. Finally, further research could be conducted on its potential for use in other areas, such as its potential for use in the development of new materials.

Synthesis Methods

The synthesis of (2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide is a multi-step process that begins with the reaction of 2-benzyl-3-phenylpentanediamide with tetramethylguanidine in the presence of a base. This reaction produces a guanyl-substituted intermediate, which is then reacted with methyl iodide to form the desired product, (2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide. The reaction is carried out under anhydrous conditions, and the reaction time is typically in the range of 20-30 minutes. The product is then purified by column chromatography and recrystallized from a suitable solvent.

properties

IUPAC Name

(2S,3R)-2-benzyl-N,N,N',N'-tetramethyl-3-phenylpentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-23(2)21(25)16-19(18-13-9-6-10-14-18)20(22(26)24(3)4)15-17-11-7-5-8-12-17/h5-14,19-20H,15-16H2,1-4H3/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGNNGRTUCLXID-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC(C1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)C[C@@H](C1=CC=CC=C1)[C@H](CC2=CC=CC=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide

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